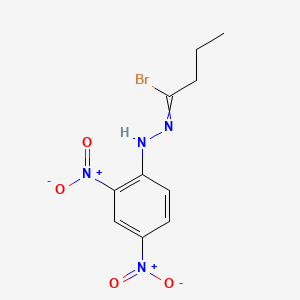
N-(2,4-dinitrophenyl)butanehydrazonoyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dinitrophenyl)butanehydrazonoyl bromide is a chemical compound with the molecular formula C10H11BrN4O4 and a molecular weight of 331.12 g/mol . It is characterized by the presence of a dinitrophenyl group attached to a butanehydrazonoyl bromide moiety. This compound is known for its applications in various scientific research fields, including chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dinitrophenyl)butanehydrazonoyl bromide typically involves the reaction of 2,4-dinitrophenylhydrazine with butanoyl bromide under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 0-5°C to ensure the stability of the reactants and products. The reaction mixture is then stirred for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including spectroscopic analysis and chromatography, to confirm its identity and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-dinitrophenyl)butanehydrazonoyl bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the nitro groups to amino groups can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in methanol, catalytic hydrogenation using palladium on carbon.
Substitution: Aqueous sodium hydroxide, primary or secondary amines in organic solvents.
Major Products Formed
Oxidation: Formation of dinitrophenylbutanoic acid derivatives.
Reduction: Formation of 2,4-diaminophenylbutanehydrazonoyl bromide.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dinitrophenyl)butanehydrazonoyl bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Wirkmechanismus
The mechanism of action of N-(2,4-dinitrophenyl)butanehydrazonoyl bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. The dinitrophenyl group is known to interact with aromatic residues in proteins, while the butanehydrazonoyl bromide moiety can undergo nucleophilic substitution reactions .
Vergleich Mit ähnlichen Verbindungen
N-(2,4-dinitrophenyl)butanehydrazonoyl bromide can be compared with other similar compounds, such as:
N-(2,4-dinitrophenyl)butanehydrazonoyl chloride: Similar structure but with a chloride group instead of bromide.
N-(2,4-dinitrophenyl)butanehydrazonoyl iodide: Similar structure but with an iodide group instead of bromide.
N-(2,4-dinitrophenyl)butanehydrazonoyl fluoride: Similar structure but with a fluoride group instead of bromide.
The uniqueness of this compound lies in its specific reactivity and the stability conferred by the bromide group, making it suitable for certain applications where other halides may not be as effective .
Eigenschaften
Molekularformel |
C10H11BrN4O4 |
|---|---|
Molekulargewicht |
331.12 g/mol |
IUPAC-Name |
N-(2,4-dinitrophenyl)butanehydrazonoyl bromide |
InChI |
InChI=1S/C10H11BrN4O4/c1-2-3-10(11)13-12-8-5-4-7(14(16)17)6-9(8)15(18)19/h4-6,12H,2-3H2,1H3 |
InChI-Schlüssel |
XIGXIEGQYHTJEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


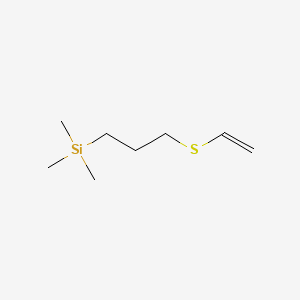
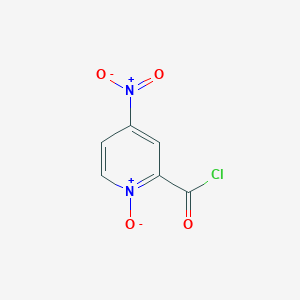

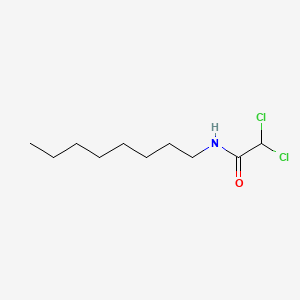
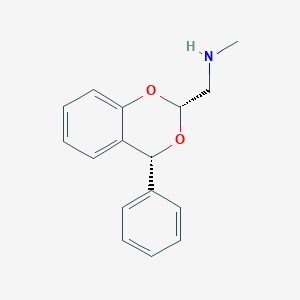
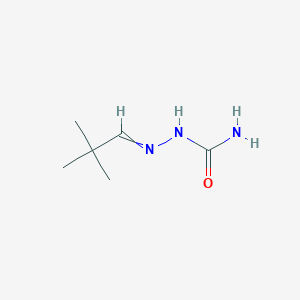
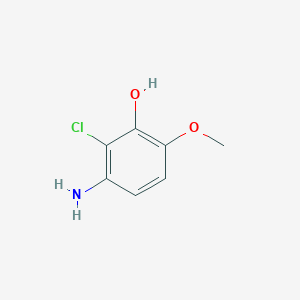

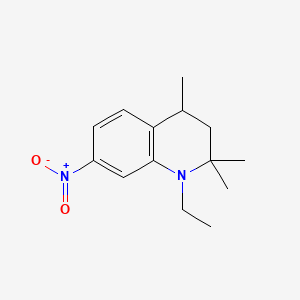

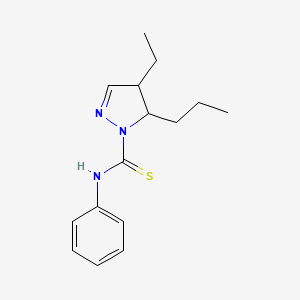

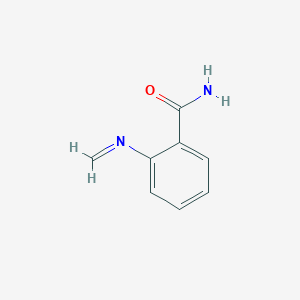
![3-(1-benzofuran-2-yl)-1-(5-chloro-2-methoxyphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B13803080.png)
